![molecular formula C16H9NO2S2 B12374291 3-(Benzo[d]thiazol-2-yl)-7-mercapto-2H-chromen-2-one](/img/structure/B12374291.png)
3-(Benzo[d]thiazol-2-yl)-7-mercapto-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxythiophene-2-carboxylic acid typically involves the hydrothermal carbonization (HTC) process. This method is environmentally benign and simple, converting biomass into various functional carbon materials under relatively mild hydrothermal conditions . The process involves dissolving poorly soluble substances to decompose and convert them into crystals under high temperature and pressure .
Industrial Production Methods
Industrial production of 3-Hydroxythiophene-2-carboxylic acid follows similar hydrothermal carbonization techniques, optimizing the process for diverse raw materials, managing economic costs, and addressing environmental and social impacts .
化学反应分析
Types of Reactions
3-Hydroxythiophene-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced back to thiols.
Substitution: Various substitution reactions can occur, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include oxidized disulfides and reduced thiols, which are crucial for monitoring the redox status in biological systems .
科学研究应用
3-Hydroxythiophene-2-carboxylic acid has a wide range of scientific research applications:
作用机制
3-Hydroxythiophene-2-carboxylic acid exerts its effects by interacting with thiols and disulfides. It enables the measurement of GSH/GSSH ratios dynamically in vitro and facilitates monitoring of the reversible redox status in whole cell lysates. The compound has a maximum absorption wavelength of 448 nm in its reduced thiolate form and 370-410 nm for the oxidized mixed disulfide .
相似化合物的比较
Similar Compounds
Hydroxythiophene-2-carboxylic acid derivatives: These compounds share similar chemical properties and applications.
Other fluorescent probes: Compounds like fluorescein and rhodamine also serve as fluorescent probes but have different chemical structures and properties.
Uniqueness
3-Hydroxythiophene-2-carboxylic acid is unique due to its specific interaction with thiols and disulfides, enabling dynamic measurement of GSH/GSSH ratios and monitoring of redox status in biological systems. This specificity makes it a valuable tool in both research and industrial applications .
属性
分子式 |
C16H9NO2S2 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
3-(1,3-benzothiazol-2-yl)-7-sulfanylchromen-2-one |
InChI |
InChI=1S/C16H9NO2S2/c18-16-11(7-9-5-6-10(20)8-13(9)19-16)15-17-12-3-1-2-4-14(12)21-15/h1-8,20H |
InChI 键 |
BQZSRFNCHMNINF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)S)OC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


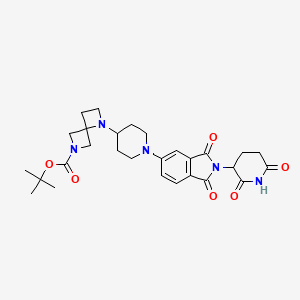
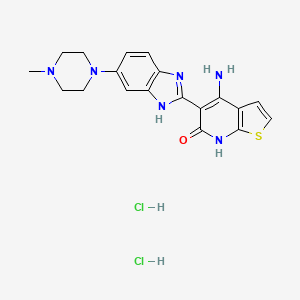
![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
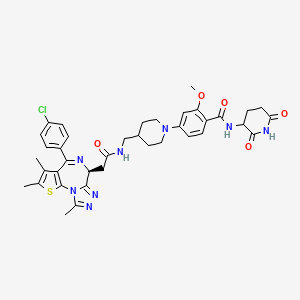
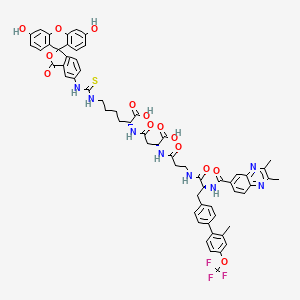
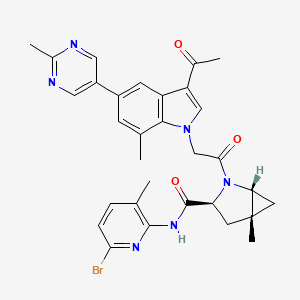

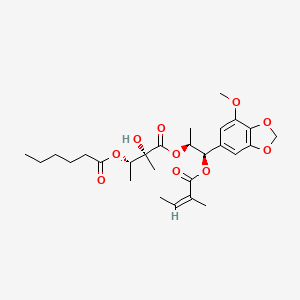
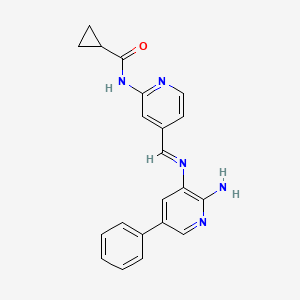
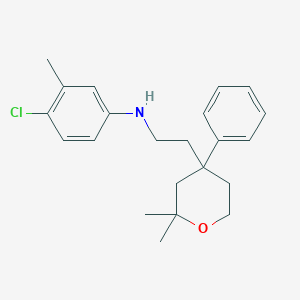
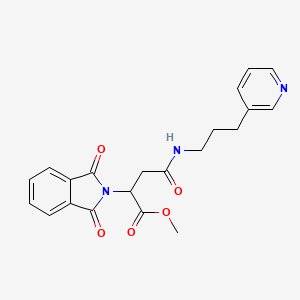
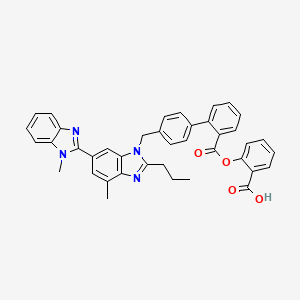
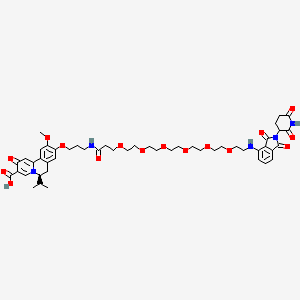
![Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate](/img/structure/B12374298.png)
